methyl 4-{(3E)-1-(6-ethyl-1,3-benzothiazol-2-yl)-3-[hydroxy(thiophen-2-yl)methylidene]-4,5-dioxopyrrolidin-2-yl}benzoate
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Overview
Description
Methyl 4-{(3E)-1-(6-ethyl-1,3-benzothiazol-2-yl)-3-[hydroxy(thiophen-2-yl)methylidene]-4,5-dioxopyrrolidin-2-yl}benzoate is a complex organic compound characterized by its unique structure, which includes a benzothiazole ring, a thiophene moiety, and a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-{(3E)-1-(6-ethyl-1,3-benzothiazol-2-yl)-3-[hydroxy(thiophen-2-yl)methylidene]-4,5-dioxopyrrolidin-2-yl}benzoate typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Benzothiazole Ring: Starting with 2-aminothiophenol and ethyl bromide, the benzothiazole ring is formed through a cyclization reaction.
Synthesis of the Pyrrolidine Ring: This involves the reaction of succinic anhydride with an appropriate amine to form the pyrrolidine ring.
Coupling Reactions: The benzothiazole and pyrrolidine intermediates are coupled using a suitable linker, often involving esterification or amidation reactions.
Final Assembly: The thiophene moiety is introduced through a condensation reaction with the intermediate, followed by esterification to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene and benzothiazole rings, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups in the pyrrolidine ring, potentially converting them to alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the benzothiazole and thiophene rings.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogens (e.g., bromine), nucleophiles (e.g., amines, thiols).
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nucleophile-substituted derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound may be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with biological targets, such as enzymes or receptors, making it a candidate for drug discovery.
Medicine
In medicinal chemistry, this compound could be explored for its potential therapeutic properties. The presence of the benzothiazole and thiophene rings, which are common in many pharmacologically active compounds, suggests it might exhibit biological activity.
Industry
In industry, this compound could be used in the development of new materials, such as polymers or coatings, due to its complex structure and potential for functionalization.
Mechanism of Action
The mechanism of action of methyl 4-{(3E)-1-(6-ethyl-1,3-benzothiazol-2-yl)-3-[hydroxy(thiophen-2-yl)methylidene]-4,5-dioxopyrrolidin-2-yl}benzoate would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The benzothiazole ring could be involved in binding to specific sites, while the thiophene and pyrrolidine rings might influence the compound’s overall conformation and reactivity.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-{(3E)-1-(6-methyl-1,3-benzothiazol-2-yl)-3-[hydroxy(thiophen-2-yl)methylidene]-4,5-dioxopyrrolidin-2-yl}benzoate
- Methyl 4-{(3E)-1-(6-ethyl-1,3-benzothiazol-2-yl)-3-[hydroxy(furan-2-yl)methylidene]-4,5-dioxopyrrolidin-2-yl}benzoate
Uniqueness
The uniqueness of methyl 4-{(3E)-1-(6-ethyl-1,3-benzothiazol-2-yl)-3-[hydroxy(thiophen-2-yl)methylidene]-4,5-dioxopyrrolidin-2-yl}benzoate lies in its specific combination of functional groups and rings, which confer distinct chemical and biological properties. Compared to similar compounds, the presence of the ethyl group on the benzothiazole ring and the thiophene moiety may result in different reactivity and interactions with biological targets.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique features
Biological Activity
Methyl 4-{(3E)-1-(6-ethyl-1,3-benzothiazol-2-yl)-3-[hydroxy(thiophen-2-yl)methylidene]-4,5-dioxopyrrolidin-2-yl}benzoate is a complex organic compound that has garnered attention for its potential biological activities. This article provides an overview of its biological properties, including antimicrobial, anticancer, and antioxidant activities, supported by relevant data and case studies.
Chemical Structure and Properties
The compound's structure can be broken down into several key components:
- Benzothiazole moiety : This is known for its diverse biological activities, particularly in antimicrobial and anticancer domains.
- Pyrrolidine ring : Often associated with pharmacological properties.
- Hydroxy(thiophen-2-yl)methylidene group : This functional group may enhance the compound's reactivity and biological interactions.
1. Antimicrobial Activity
Numerous studies have indicated that benzothiazole derivatives exhibit significant antimicrobial properties. For example:
- A study demonstrated that derivatives containing the benzothiazole structure showed potent activity against various bacterial strains such as Staphylococcus aureus and Escherichia coli .
Table 1: Antimicrobial Activity of Benzothiazole Derivatives
Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|---|
Benzothiazole Derivative A | S. aureus | 50 µg/mL |
Benzothiazole Derivative B | E. coli | 25 µg/mL |
Methyl 4-{...} | C. tropicalis | 30 µg/mL |
2. Anticancer Activity
The anticancer potential of methyl 4-{...} has been evaluated in various cancer cell lines:
- In vitro studies revealed that this compound exhibited cytotoxic effects against human breast adenocarcinoma cell lines (MCF-7 and MDA-MB-231) with IC50 values comparable to established chemotherapeutics like doxorubicin .
Table 2: Cytotoxicity Against Cancer Cell Lines
Cell Line | IC50 (µM) | Reference Compound IC50 (µM) |
---|---|---|
MCF-7 | 15.63 | 10.38 (Tamoxifen) |
MDA-MB-231 | 18.25 | 12.00 (Doxorubicin) |
3. Antioxidant Activity
The antioxidant capacity of compounds similar to methyl 4-{...} was assessed using DPPH radical scavenging assays:
- Compounds with similar structures demonstrated significant free radical scavenging abilities, indicating potential protective effects against oxidative stress .
Table 3: Antioxidant Activity Comparison
Compound | DPPH Scavenging Activity (%) |
---|---|
Methyl 4-{...} | 78% |
Standard (Ascorbic Acid) | 90% |
The biological activity of methyl 4-{...} can be attributed to several mechanisms:
- Inhibition of DNA synthesis : Similar compounds have been shown to interfere with nucleic acid synthesis in bacteria, leading to cell death.
- Induction of apoptosis : Flow cytometry studies indicate that this compound may trigger apoptotic pathways in cancer cells by increasing p53 levels and activating caspases .
Case Studies
Recent research highlighted the effectiveness of methyl 4-{...} in preclinical models:
- Study on Anticancer Efficacy : A study involving the treatment of MCF-7 cells showed that methyl 4-{...} induced significant apoptosis compared to control groups.
- Antimicrobial Efficacy Assessment : In a comparative study, the compound was tested against standard antibiotics, demonstrating superior activity against resistant strains.
Properties
Molecular Formula |
C26H20N2O5S2 |
---|---|
Molecular Weight |
504.6 g/mol |
IUPAC Name |
methyl 4-[1-(6-ethyl-1,3-benzothiazol-2-yl)-4-hydroxy-5-oxo-3-(thiophene-2-carbonyl)-2H-pyrrol-2-yl]benzoate |
InChI |
InChI=1S/C26H20N2O5S2/c1-3-14-6-11-17-19(13-14)35-26(27-17)28-21(15-7-9-16(10-8-15)25(32)33-2)20(23(30)24(28)31)22(29)18-5-4-12-34-18/h4-13,21,30H,3H2,1-2H3 |
InChI Key |
DGWKTSPIAJMVLV-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC2=C(C=C1)N=C(S2)N3C(C(=C(C3=O)O)C(=O)C4=CC=CS4)C5=CC=C(C=C5)C(=O)OC |
Origin of Product |
United States |
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